molecular formula C17H10Cl2N2O4 B3458920 N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide

N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide

Cat. No. B3458920
M. Wt: 377.2 g/mol
InChI Key: GTUZFOZGZWKOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as DCNP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of furan-based compounds and has been found to have a wide range of applications in scientific research.

Mechanism of Action

DCNP inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that are regulated by PKC. DCNP has also been found to inhibit the activity of other enzymes, such as casein kinase 2 and cyclic AMP-dependent protein kinase.
Biochemical and Physiological Effects
DCNP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCNP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DCNP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DCNP has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. DCNP is also relatively easy to synthesize and has a long shelf life. However, DCNP has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on DCNP. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of other enzymes that are inhibited by DCNP and the development of inhibitors for these enzymes. Additionally, DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of DCNP and its potential therapeutic applications.
Conclusion
In conclusion, DCNP is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of PKC and has a wide range of applications in scientific research. DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.

Scientific Research Applications

DCNP has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DCNP has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)13(9-10)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZFOZGZWKOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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